Methanesulfonic acid;2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol
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Overview
Description
Methanesulfonic acid;2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol is an organofluorine compound known for its unique chemical properties. It is a colorless liquid with hygroscopic properties and a faintly phenolic odor. This compound is often used as a building block in various chemical syntheses due to its fluorinated aromatic structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol typically involves the use of octafluorotoluene as a starting reagent. The reaction conditions often include the use of specific catalysts and solvents to facilitate the fluorination process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is also common to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common due to the presence of fluorine atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various fluorinated phenolic compounds, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, fluorinated compounds like this one are often studied for their potential use in pharmaceuticals. The presence of fluorine atoms can enhance the biological activity and stability of drug molecules .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol involves its interaction with various molecular targets. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to different substrates. This can lead to the formation of stable complexes and intermediates, which are crucial in various chemical and biological processes .
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluorophenol
- 4-(Trifluoromethyl)phenol
- Pentafluorophenol
- 4-Fluorophenol
Uniqueness: What sets 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol apart from similar compounds is the presence of both tetrafluoro and trifluoromethyl groups on the aromatic ring. This unique combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
90284-54-1 |
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Molecular Formula |
C8H5F7O4S |
Molecular Weight |
330.18 g/mol |
IUPAC Name |
methanesulfonic acid;2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7HF7O.CH4O3S/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10;1-5(2,3)4/h15H;1H3,(H,2,3,4) |
InChI Key |
DXELFKGEMXFBPK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1(=C(C(=C(C(=C1F)F)O)F)F)C(F)(F)F |
Origin of Product |
United States |
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